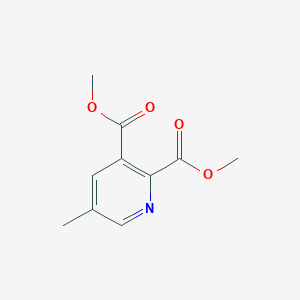

Dimethyl 5-methylpyridine-2,3-dicarboxylate

Übersicht

Beschreibung

Dimethyl 5-methylpyridine-2,3-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 3 positions and a methyl group at the 5 position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 5-methylpyridine-2,3-dicarboxylate can be synthesized through several methods. One common method involves the reaction of 5-methylpyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the dimethyl ester .

Another method involves the esterification of 5-methylpyridine-2,3-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction also requires heating and results in the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 5-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Bromination: The compound can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Hydrogenation: The ester groups can be reduced to alcohols using hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), organic solvent (e.g., dichloromethane), room temperature.

Hydrogenation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.

Hydrolysis: Aqueous sodium hydroxide, reflux conditions.

Major Products Formed

Bromination: 5-bromomethylpyridine-2,3-dicarboxylic acid dimethyl ester.

Hydrogenation: 5-methylpyridine-2,3-dicarboxylic acid dimethyl alcohol.

Hydrolysis: 5-methylpyridine-2,3-dicarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Dimethyl 5-methylpyridine-2,3-dicarboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential as inhibitors for specific enzymes involved in disease processes.

- Case Study: JMJD5 Inhibition

Research has indicated that derivatives of pyridine-2,4-dicarboxylates, including those derived from this compound, exhibit potent inhibitory activity against the human enzyme JMJD5. This enzyme is implicated in various cancers, making these compounds valuable in cancer research and drug development .

Agricultural Chemistry

The compound is also utilized in the agricultural sector, particularly in the formulation of herbicides. Its derivatives can be transformed into herbicidal agents that are effective against a range of weeds while being environmentally benign.

- Case Study: Herbicidal Applications

Pyridine-2,3-dicarboxylate derivatives are reported to be useful as intermediates for synthesizing herbicidal agents such as imidazolinic acids. These compounds are recognized for their efficacy in controlling broadleaf weeds and grasses without harming crops .

Organic Synthesis

This compound is employed as a building block in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

- Synthesis Pathways

The compound can be synthesized through several methods involving diethyl ethoxyoxalacetate and other reagents. The synthesis often involves steps that yield high purity and yield of the final product, highlighting its utility in laboratory settings .

Wirkmechanismus

The mechanism of action of dimethyl 5-methylpyridine-2,3-dicarboxylate depends on the specific reaction it undergoes. For example, in the bromination reaction, the compound undergoes a radical substitution mechanism. The N-bromosuccinimide (NBS) generates bromine radicals, which then abstract a hydrogen atom from the methyl group on the pyridine ring, leading to the formation of a bromomethyl derivative .

Vergleich Mit ähnlichen Verbindungen

Dimethyl 5-methylpyridine-2,3-dicarboxylate can be compared with other similar compounds, such as:

Dimethyl 2,3-pyridinedicarboxylate: Lacks the methyl group at the 5 position, resulting in different reactivity and applications.

Dimethyl 4-methylpyridine-2,3-dicarboxylate: The methyl group is at the 4 position, leading to variations in chemical behavior and uses.

Dimethyl 5-ethylpyridine-2,3-dicarboxylate: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic applications .

Biologische Aktivität

Dimethyl 5-methylpyridine-2,3-dicarboxylate (DMMPDC) is an organic compound characterized by a pyridine ring with two carboxylate groups and a methyl group. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. Below, we explore its biological activity, synthesis, and relevant research findings.

DMMPDC has the molecular formula CHN O, appearing as an off-white crystalline powder. Its melting point ranges from 45 to 50 °C, and it is soluble in organic solvents such as chloroform and methanol. The compound can be synthesized through various methods, including esterification reactions of 5-methylpyridine-2,3-dicarboxylic acid.

Case Studies and Research Findings

- Mechanism of Bromination : A study investigated the kinetics of bromination of DMMPDC using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via a free radical mechanism with an activation energy of approximately 37.02 kJ/mol. This finding suggests that DMMPDC can serve as a precursor for synthesizing more complex compounds with potential biological activities .

- Crystal Structure Analysis : Research on related compounds has revealed that pyridine-2,3-dicarboxylic acids can form inner salts, which may influence their biological activity through enhanced solubility or stability . Such structural characteristics are essential for understanding the interactions of DMMPDC with biological targets.

- Antimicrobial Screening : A review highlighted that various pyridine derivatives exhibit formidable antibacterial properties when tested against diverse strains of bacteria. Although specific data on DMMPDC is sparse, its structural analogs have shown promising results in antimicrobial assays .

Comparative Analysis of Related Compounds

To better understand the potential applications of DMMPDC, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl 2,6-pyridinedicarboxylate | CHN O | Similar structure; used in organic synthesis |

| Dimethyl pyridine-3-carboxylate | CHN O | Lacks one carboxylic group; important for synthesis |

| Dimethyl pyridine-4-carboxylate | CHN O | Similar reactivity; significant in pharmaceuticals |

Eigenschaften

IUPAC Name |

dimethyl 5-methylpyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOJTLPEGLTEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888856 | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

112110-16-4 | |

| Record name | 2,3-Dimethyl 5-methyl-2,3-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112110164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl 5-methylpyridine-2,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What insights does the research provide about the bromination of Dimethyl 5-methylpyridine-2,3-dicarboxylate?

A1: The research paper investigates the mechanism and kinetics of bromination for this compound []. While the provided abstract doesn't detail the specific findings, it suggests the research likely explores the reaction pathway, identifies potential intermediates, and determines the rate-determining steps involved in the bromination process. This information is valuable for understanding the reactivity of this specific compound and can be relevant for designing synthetic strategies involving similar pyridine derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.